8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol
CAS No.: 325738-86-1
Cat. No.: VC11647117
Molecular Formula: C17H13N3OS
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol - 325738-86-1](/images/structure/VC11647117.png)
Specification
CAS No. | 325738-86-1 |
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Molecular Formula | C17H13N3OS |
Molecular Weight | 307.4 g/mol |
IUPAC Name | 8-methoxy-5-phenyl-2H-[1,2,4]triazolo[4,3-a]quinoline-1-thione |
Standard InChI | InChI=1S/C17H13N3OS/c1-21-12-7-8-13-14(11-5-3-2-4-6-11)10-16-18-19-17(22)20(16)15(13)9-12/h2-10H,1H3,(H,19,22) |
Standard InChI Key | VXUXCFHIUTZZFI-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC2=C(C=C1)C(=CC3=NNC(=S)N23)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
8-Methoxy-5-phenyl- triazolo[4,3-a]quinoline-1-thiol (C₁₇H₁₃N₃OS) has a molecular weight of 307.37 g/mol . Its structure combines a quinoline ring system fused with a triazole moiety at the 4,3-a position. Key substituents include:
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Methoxy group (-OCH₃) at the 8-position of the quinoline ring.
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Phenyl group (-C₆H₅) at the 5-position of the triazoloquinoline system.
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Thiol group (-SH) at the 1-position of the triazole ring.
The presence of both electron-donating (methoxy) and electron-withdrawing (thiol) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.
Table 1: Comparative Molecular Properties of Triazoloquinoline Derivatives
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocol for 8-methoxy-5-phenyl-[1,2,] triazolo[4,3-a]quinoline-1-thiol is documented, analogous compounds suggest a multi-step approach involving:
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Quinoline precursor functionalization: Introduction of methoxy and phenyl groups via electrophilic substitution or cross-coupling reactions.
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Triazole ring formation: Cyclocondensation of hydrazine derivatives with carbonyl intermediates, as seen in triazolo[3,4-b]thiadiazine syntheses .
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Thiol group incorporation: Sulfur introduction via Lawesson’s reagent or thiolation of halide intermediates.
Key challenges include regioselective control during cyclization and avoiding oxidation of the thiol group. Spectroscopic characterization (¹H/¹³C NMR, IR, MS) would confirm structure, with anticipated signals including:
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¹H NMR: Singlet for methoxy protons (~δ 3.90), aromatic multiplet for phenyl (~δ 7.20–7.80), and thiol proton (~δ 1.50–2.00, if free) .
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MS: Molecular ion peak at m/z 307.37 with fragmentation patterns consistent with triazoloquinoline cleavage.
Anticancer Applications
Cytotoxicity Profiles
While direct data on 8-methoxy-5-phenyl- triazoloquinoline-1-thiol is lacking, structurally related compounds demonstrate potent activity:
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Triazolothiadiazine hybrids: IC₅₀ = 0.39 μM against MCF-7 breast cancer cells .
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Apoptosis induction: Increased caspase-3/7 activation and S-phase cell cycle arrest .
The phenyl group at C5 may enhance lipophilicity, improving membrane permeability compared to methyl analogs .
Future Directions
Research Priorities
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Synthetic optimization: Develop regioselective routes to improve yield and purity.
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Target validation: Screen against kinase panels using in vitro assays.
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ADMET profiling: Assess bioavailability, metabolism, and toxicity in preclinical models.
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